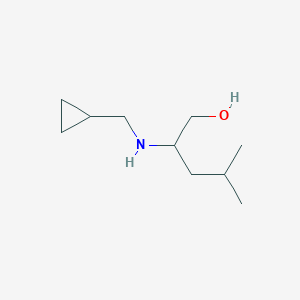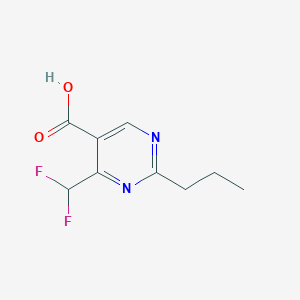![molecular formula C10H13F3O3 B15328903 Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and an oxaspiro ring system makes it an interesting subject for research in various fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity while minimizing the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical applications .
Aplicaciones Científicas De Investigación
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate: Similar spirocyclic structure but with an azaspiro ring instead of an oxaspiro ring.
Methyl 6-(difluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs .
Propiedades
Fórmula molecular |
C10H13F3O3 |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H13F3O3/c1-15-8(14)7-9(16-7)4-2-6(3-5-9)10(11,12)13/h6-7H,2-5H2,1H3 |
Clave InChI |
CCVGJKRBJPRGQN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2(O1)CCC(CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
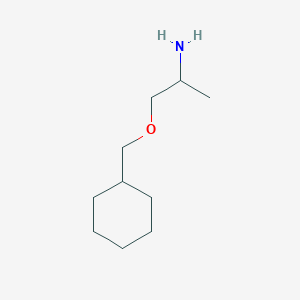
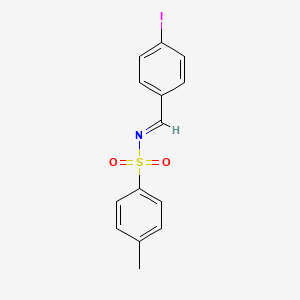
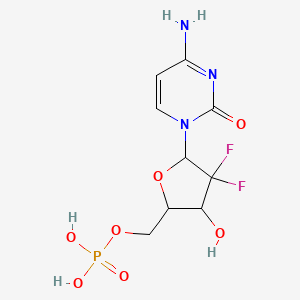
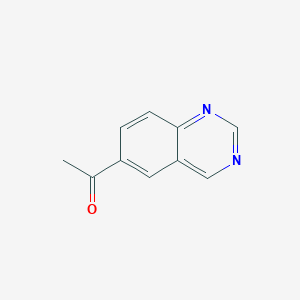
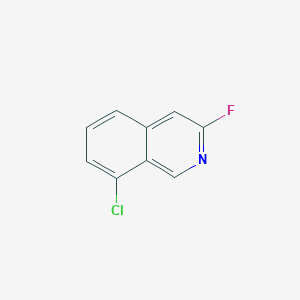
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)


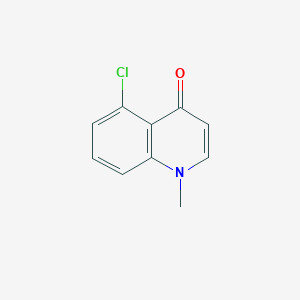
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
